molecular formula C14H22BNO2 B15335915 4-Amino-2,3-dimethylphenylboronic Acid Pinacol Ester

4-Amino-2,3-dimethylphenylboronic Acid Pinacol Ester

Cat. No.: B15335915
M. Wt: 247.14 g/mol
InChI Key: FOOKDBQAYYQGQI-UHFFFAOYSA-N
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Description

4-Amino-2,3-dimethylphenylboronic Acid Pinacol Ester is a boronic acid derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its unique reactivity and stability, making it a valuable building block in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-dimethylphenylboronic Acid Pinacol Ester typically involves the reaction of 4-amino-2,3-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3-dimethylphenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic acid

    Reduction: Formation of boronate esters

    Substitution: Suzuki-Miyaura cross-coupling reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water

Major Products

    Oxidation: 4-Amino-2,3-dimethylphenylboronic acid

    Reduction: Boronate esters

    Substitution: Various biaryl compounds through Suzuki-Miyaura coupling

Mechanism of Action

The mechanism of action of 4-Amino-2,3-dimethylphenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenylboronic Acid Pinacol Ester
  • 4-(Dimethylamino)phenylboronic Acid
  • 4-(Diphenylamino)phenylboronic Acid Pinacol Ester

Uniqueness

4-Amino-2,3-dimethylphenylboronic Acid Pinacol Ester is unique due to the presence of both amino and dimethyl substituents on the phenyl ring, which enhances its reactivity and stability compared to other boronic esters. This compound’s specific structure allows for selective reactions and applications in various fields, making it a valuable tool in both academic and industrial research.

Properties

Molecular Formula

C14H22BNO2

Molecular Weight

247.14 g/mol

IUPAC Name

2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C14H22BNO2/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,16H2,1-6H3

InChI Key

FOOKDBQAYYQGQI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N)C)C

Origin of Product

United States

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